7-Hydroxyemodin belongs to the class of compounds known as anthraquinones, which are characterized by their three-ring structure and various functional groups. The unique hydroxylation pattern at the 7-position distinguishes it from other derivatives of emodin, contributing to its specific biological activities .
The synthesis of 7-Hydroxyemodin can be achieved through the hydroxylation of emodin. This reaction typically involves introducing a hydroxyl group at the 7-position of the emodin molecule. Various hydroxylating agents can be employed under controlled conditions to facilitate this transformation.
The molecular structure of 7-Hydroxyemodin features a typical anthraquinone backbone with hydroxyl groups at specific positions. The canonical SMILES representation is CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O
, indicating its complex arrangement of carbon and oxygen atoms.
7-Hydroxyemodin participates in several chemical reactions:
The mechanism of action for 7-Hydroxyemodin is closely related to its structural characteristics. Its specific hydroxylation pattern allows it to interact with various biological targets:
The diverse applications of 7-Hydroxyemodin span various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0